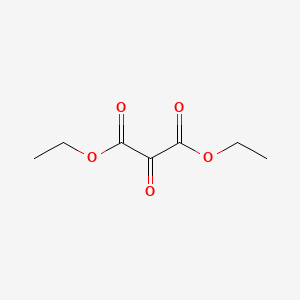

1,3-Diethyl 2-oxopropanedioate

Description

Properties

IUPAC Name |

diethyl 2-oxopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-3-11-6(9)5(8)7(10)12-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKKFIIYQGGHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060566 | |

| Record name | Propanedioic acid, oxo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-09-6 | |

| Record name | 1,3-Diethyl 2-oxopropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl mesoxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl mesoxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-oxo-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, oxo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl mesoxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MESOXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28C8N13IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

history of diethyl oxomalonate synthesis

An In-depth Technical Guide to the Synthesis of Diethyl Oxomalonate (B1226002)

Introduction

Diethyl oxomalonate, also known as diethyl mesoxalate or diethyl ketomalonate, is the diethyl ester of mesoxalic acid, the simplest α-oxodicarboxylic acid.[1] Its highly polarized keto group makes it a potent electrophile and a versatile reagent in a variety of organic reactions, including aldol (B89426) additions, ene reactions, Diels-Alder cycloadditions, and Baylis-Hillman reactions.[1] This reactivity has established diethyl oxomalonate as a valuable building block in the synthesis of complex molecules, pharmaceuticals, and functionalized materials. This whitepaper provides a comprehensive overview of the historical development and key methodologies for the synthesis of diethyl oxomalonate, aimed at researchers, scientists, and professionals in drug development.

Historical Overview and Key Synthetic Strategies

The synthesis of diethyl oxomalonate has evolved significantly since its first reported preparation. Early methods were often complex and employed hazardous reagents, while modern approaches focus on efficiency, safety, and yield. The primary synthetic strategies can be broadly categorized into two main approaches: the functionalization and esterification of a C3 precursor, and the direct oxidation of diethyl malonate or its derivatives.

Early Syntheses: The Foundational Methods

The first successful synthesis of pure diethyl oxomalonate was achieved in 1892 by Richard Anschütz and his colleagues.[1][2] Their approach began with the decomposition of the barium salt of alloxan (B1665706) to yield oxomalonic acid, which was subsequently esterified using ethanol (B145695) in the presence of hydrogen chloride.[1]

A few years later, Louis Bouveault developed an alternative route starting from the more accessible diethyl malonate.[1][2] This method involved the nitrosation of diethyl malonate to form its isonitrosoester, which was then oxidized to diethyl oxomalonate using dinitrogen tetroxide (N₂O₄).[1][2] A key observation from this work was that the oily keto compound readily reacts with atmospheric moisture to form a stable, crystalline dihydrate.[1][2]

Oxidation of Diethyl Malonate and Derivatives

Direct oxidation of the active methylene (B1212753) group in diethyl malonate is the most common and varied approach to synthesizing diethyl oxomalonate.

-

Oxidation with Nitrogen Oxides : Modified versions of Bouveault's synthesis using dinitrogen tetroxide (N₂O₄) have achieved crude yields as high as 90%.[1] Dinitrogen trioxide (N₂O₃), generated from arsenic(III) oxide and nitric acid, can also serve as the oxidant, providing an overall yield of 74–76%.[1] However, the high toxicity and carcinogenicity of the arsenic precursor make this route less favorable.[1]

-

Oxidation with Selenium Dioxide (SeO₂) : The oxidation of diethyl malonate with selenium dioxide is a known method, but it is hampered by a very low yield of only 23% for the ester hydrate, rendering it impractical for large-scale preparation.[1]

-

Ozonolysis : Ozonolysis of diethyl malonate derivatives offers a cleaner, albeit technically demanding, route. The ozonolysis of diethyl ethylidenemalonate at -78 °C yields 62% of diethyl oxomalonate.[2][3] Similarly, the ozonolysis of dialkylbenzalmalonates has been reported to produce the corresponding mesoxalates in good yields (e.g., 76% for dimethyl mesoxalate).[2]

-

Modern Oxidation Methods : A significant advancement came with the use of aqueous sodium chlorite (B76162) (NaClO₂) as an oxidant. A patented process describes the synthesis from diethyl malonate at a controlled pH of 4.4, achieving an impressive 97% yield.[1] Another modern approach involves the photooxidation of an enamine derived from dimethylformamide-dimethylacetal, which proceeds in nearly quantitative yield.[1]

Synthesis via Halogenated Intermediates

An alternative strategy involves the dihalogenation of diethyl malonate followed by elimination. An "improved synthesis" involves the bromination of diethyl malonate to its dibromide, which is then treated with potassium acetate (B1210297).[1][4] The resulting intermediate, diethyl α-acetoxy-α-bromomalonate, eliminates acetyl bromide upon distillation under reduced pressure to yield diethyl oxomalonate.[4] This method provides a moderate yield of 41–47%.[1][4]

Quantitative Data Summary

The following table summarizes the quantitative data for the various synthetic methods discussed, allowing for direct comparison of their efficiencies.

| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reference |

| Oxidation with N₂O₄ (modified) | Diethyl Malonate | Nitrosation, N₂O₄ | 90% (crude) | [1] |

| Oxidation with N₂O₃ | Diethyl Malonate | Nitrosation, N₂O₃ (from As₂O₃) | 74-76% | [1] |

| Oxidation with SeO₂ | Diethyl Malonate | SeO₂ | 23% | [1] |

| Halogenation/Elimination | Diethyl Malonate | Br₂, Potassium Acetate | 41-47% | [1][4] |

| Ozonolysis | Diethyl Ethylidenemalonate | O₃, PPh₃ or DMS | 62% | [2][3] |

| Photooxidation | Enamine of Diethyl Malonate | O₂, Light | ~Quantitative | [1] |

| Oxidation with NaClO₂ | Diethyl Malonate | NaClO₂ (aq., pH 4.4) | 97% | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key synthetic preparations of diethyl oxomalonate, compiled from the cited literature.

Protocol 1: Synthesis via Ozonolysis of Diethyl Ethylidenemalonate[3]

This two-step procedure starts with the preparation of diethyl ethylidenemalonate, followed by its ozonolysis.

Step A: Synthesis of Diethyl Ethylidenemalonate

-

Reaction : Condensation of diethyl malonate with acetaldehyde.

-

Procedure : A mixture of diethyl malonate, acetaldehyde, and acetic anhydride (B1165640) is reacted to produce diethyl ethylidenemalonate.

-

Yield : 68-86%.

Step B: Ozonolysis to Diethyl Oxomalonate

-

Apparatus : A reaction vessel equipped with a gas inlet tube, a stirrer, and a cooling bath.

-

Reagents : Diethyl ethylidenemalonate (10 g, 0.0537 mol), dry dichloromethane (B109758) (100 mL), ozone, triphenylphosphine (B44618).

-

Procedure :

-

Dissolve diethyl ethylidenemalonate in 100 mL of dried dichloromethane in the reaction vessel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone through the solution until the reaction is complete (indicated by a persistent blue color of excess ozone).

-

Purge the solution with oxygen or nitrogen to remove excess ozone.

-

Add triphenylphosphine to the cold solution to reduce the ozonide.

-

Allow the mixture to warm to room temperature.

-

The crude product is purified by distillation from phosphorus pentoxide.

-

-

Yield : 62% for the ozonolysis step. The overall yield from diethyl malonate is approximately 45-50%.[3]

Protocol 2: Synthesis via Bromination and Elimination[4]

This method avoids the use of water and subsequent dehydration steps.

-

Apparatus : Standard laboratory glassware for reaction, filtration, and distillation under reduced pressure.

-

Reagents : Diethyl malonate, bromine, potassium acetate, ethanol.

-

Procedure :

-

Perform the bromination of diethyl malonate to obtain crude diethyl dibromomalonate.

-

React the crude dibromide with potassium acetate in ethanol.

-

Filter the reaction mixture to remove the precipitated potassium bromide.

-

Remove the solvent from the filtrate and washings by rotary evaporation to yield impure diethyl α-acetoxy-α-bromomalonate as a residual oil.

-

Slowly distill the crude oily product under reduced pressure (e.g., 11 mm).

-

Collect the distillate at 92-96 °C. Acetyl bromide is collected in a cold trap (-78 °C).

-

-

Yield : 41-47%, based on the initial amount of diethyl malonate.

Conclusion

The synthesis of diethyl oxomalonate has a rich history, beginning with multi-step procedures from complex starting materials and evolving to highly efficient, single-step oxidations of diethyl malonate. Modern methods, particularly the oxidation with sodium chlorite, offer high yields and improved safety profiles, making this important reagent more accessible for research and industrial applications. The choice of synthetic route will depend on the desired scale, available equipment, and safety considerations, with ozonolysis and modern oxidation methods representing the current state-of-the-art for laboratory and potential large-scale production.

References

The Discovery and Synthesis of 1,3-Diethyl 2-Oxopropanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diethyl 2-oxopropanedioate, commonly known as diethyl mesoxalate or diethyl oxomalonate (B1226002), is a vicinal tricarbonyl compound of significant interest in organic synthesis. Its highly electrophilic central carbonyl group, flanked by two ester functionalities, imparts unique reactivity, making it a versatile building block for a wide array of complex molecules. This technical guide provides a comprehensive overview of the discovery, chemical properties, and key synthetic methodologies for this compound. Detailed experimental protocols for prominent synthetic routes are presented, alongside a comparative analysis of their advantages and limitations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound (CAS No. 609-09-6) is the diethyl ester of mesoxalic acid (ketomalonic acid), the simplest of the α-ketodicarboxylic acids.[1] Its structure is characterized by a central ketone flanked by two ethyl ester groups, resulting in a highly reactive electrophile. This reactivity has been harnessed in a variety of chemical transformations, including Diels-Alder reactions, cycloadditions, ene reactions, and aldol (B89426) additions.[1] The compound was first synthesized in a pure form in 1892 by Richard Anschütz and his colleagues.[1] This guide will detail the seminal discovery and explore the evolution of its synthesis to more modern, efficient, and scalable methods.

Physicochemical Properties

This compound is a clear, colorless to yellow liquid.[1] Upon exposure to humid air, it readily reacts with water to form a crystalline dihydrate, diethyl dihydroxymalonate.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Diethyl 2-oxopropanedioate | [1] |

| Synonyms | Diethyl mesoxalate, Diethyl ketomalonate | [1] |

| CAS Number | 609-09-6 | [1] |

| Molecular Formula | C₇H₁₀O₅ | [1] |

| Molecular Weight | 174.15 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Density | 1.142 g/cm³ | [1] |

| Boiling Point | 208-210 °C (at 760 mmHg); 96-97 °C (at 12 mmHg) | [1] |

| Melting Point | -30 °C | [1] |

| Solubility | Highly soluble in water, ethanol (B145695), diethyl ether, chloroform | [1] |

| Refractive Index | 1.425 (at 20 °C) |

Synthetic Methodologies

Several synthetic routes to this compound have been developed since its initial discovery. These methods primarily involve the oxidation of diethyl malonate or its derivatives. A comparison of the most prominent methods is provided in Table 2.

Table 2: Comparison of Key Synthetic Routes to this compound

| Synthetic Method | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |

| Anschütz Synthesis (1892) | Alloxan (B1665706) | Barium hydroxide, Ethanol, HCl | Not reported | Historical significance | Multi-step, potentially low yielding |

| Oxidation via Nitrosation | Diethyl malonate | Sodium nitrite, Acetic acid, N₂O₄ | 74-90% (crude) | High crude yield | Use of highly toxic and corrosive N₂O₄ |

| Ozonolysis | Diethyl ethylidenemalonate | Ozone, Dichloromethane (B109758), Triphenylphosphine (B44618) | ~62% | Neutral reaction conditions | Requires specialized ozone generator, potential hazards of ozonides |

| Sodium Chlorite (B76162) Oxidation | Diethyl malonate | Sodium chlorite (NaClO₂) | up to 97% | High yield, uses a simple precursor | Requires careful pH control |

Historical Synthesis: The Anschütz Method (1892)

The first reported synthesis of pure this compound was achieved by Richard Anschütz.[1] The process involved the decomposition of the barium salt of alloxan to yield oxomalonic acid. This was followed by a Fischer esterification using ethanol and hydrogen chloride as a catalyst to produce the desired diethyl ester.[1] While of great historical importance, this method is rarely used today due to the multi-step nature and the availability of more direct routes.

Caption: The historical synthesis pathway developed by Anschütz.

Synthesis by Ozonolysis

A modern and relatively clean method for preparing this compound involves the ozonolysis of diethyl ethylidenemalonate. This method offers the advantage of proceeding under neutral conditions. The overall yield from the readily available diethyl malonate is in the range of 45-50%.

Caption: Ozonolysis workflow for the synthesis of this compound.

-

Preparation of Diethyl Ethylidenemalonate: In a flask equipped with a reflux condenser, combine diethyl malonate (1.0 eq), acetaldehyde (1.5 eq), and acetic anhydride (1.5 eq). Heat the mixture to reflux for 4-6 hours. After cooling, distill the mixture under reduced pressure to isolate diethyl ethylidenemalonate (b.p. 102-106 °C at 10 mmHg). Yields are typically in the range of 68-86%.

-

Ozonolysis: Dissolve diethyl ethylidenemalonate (1.0 eq) in dry dichloromethane and cool the solution to -78 °C (a dry ice/acetone bath). Bubble ozone through the solution until a persistent blue color indicates the presence of excess ozone.

-

Workup: Purge the solution with nitrogen or oxygen to remove excess ozone. Add triphenylphosphine (1.1 eq) portion-wise to the cold solution to reduce the ozonide. Allow the reaction mixture to warm to room temperature.

-

Purification: Concentrate the reaction mixture under reduced pressure. The desired product, this compound, can be purified by distillation from phosphorus pentoxide. This final distillation step is crucial for removing any water and triphenylphosphine oxide. The product is collected as a greenish-yellow oil.

Synthesis by Oxidation of Diethyl Malonate

Direct oxidation of diethyl malonate is another common approach. Various oxidizing agents have been employed, with sodium chlorite being a particularly efficient and high-yielding option.

Caption: Synthesis via sodium chlorite oxidation of diethyl malonate.

-

Reaction Setup: Suspend diethyl malonate (1.0 eq) in an aqueous solution. Adjust the pH to approximately 4.4 using a suitable buffer.

-

Oxidation: Add an aqueous solution of sodium chlorite (NaClO₂, ~1.5 eq) dropwise to the stirred suspension while maintaining the temperature and pH. The reaction progress can be monitored by TLC or GC.

-

Workup: Upon completion, quench any residual oxidant with a reducing agent such as sodium sulfite. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Dehydration and Purification: The initial product is often the hydrate, diethyl dihydroxymalonate. To obtain the anhydrous form, the crude product is dissolved in toluene and subjected to azeotropic distillation to remove water. After the removal of toluene under reduced pressure, the final product, this compound, is obtained in high purity (up to 97% yield).

Applications in Synthesis

The high electrophilicity of the central carbonyl group in this compound makes it a powerful tool in organic synthesis. It readily undergoes nucleophilic attack and participates in various cycloaddition reactions. For instance, it can react with Grignard reagents, serve as a dienophile in Diels-Alder reactions, and undergo ene reactions with alkenes.[1] These reactions provide access to a diverse range of polyfunctionalized molecules that are valuable intermediates in the synthesis of pharmaceuticals and other complex organic targets.

Conclusion

Since its discovery by Richard Anschütz in 1892, this compound has become an important reagent in the synthetic organic chemist's toolbox. While the original synthesis from alloxan is of historical note, modern methods such as the ozonolysis of diethyl ethylidenemalonate and the direct oxidation of diethyl malonate with sodium chlorite offer more practical and higher-yielding routes to this versatile compound. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the selection and execution of the most suitable synthetic strategy for their specific needs, thereby facilitating further exploration of the rich chemistry of this unique tricarbonyl compound.

References

A Comprehensive Guide to the Synonyms of Diethyl Mesoxalate for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the various synonyms for diethyl mesoxalate found throughout scientific literature and chemical databases. A thorough understanding of these alternative names is crucial for researchers, scientists, and drug development professionals to ensure comprehensive literature searches and unambiguous identification of this important chemical compound.

Synonyms of Diethyl Mesoxalate

Diethyl mesoxalate is a versatile reagent in organic synthesis. Due to different naming conventions (e.g., IUPAC, common names, and trade names) and historical context, it is referred to by a multitude of synonyms. The following table summarizes the most frequently encountered synonyms for diethyl mesoxalate, facilitating its identification across diverse information sources.

| Synonym Category | Synonym |

| IUPAC Name | Diethyl 2-oxopropanedioate[1][2][3] |

| Diethyl oxopropanedioate[2][4] | |

| Common & Trivial Names | Diethyl ketomalonate[1][2][5][6][7][8][9] |

| Mesoxalic acid diethyl ester[2][7][9] | |

| Ketomalonic acid diethyl ester[5][6][9] | |

| Ethyl mesoxalate[1][2][9][10] | |

| Ethyl oxomalonate[1][2] | |

| Systematic & Other Names | 2-Oxomalonic acid diethyl ester |

| Diethyl 2-oxomalonate[1][2][3][8] | |

| Diethyl 2-oxopropane-1,3-dioate[2][8] | |

| 1,3-diethyl 2-oxopropanedioate[1][2][11] | |

| Propanedioic acid, oxo-, diethyl ester[2][9][10] | |

| Oxopropanedioic acid diethyl ester[2][12] | |

| Diethyl mesoxylate[1] |

This table is not exhaustive but contains the most prevalent synonyms in the field.

Hydrated Form

It is also important for researchers to be aware of the hydrated form of this compound, which has its own set of synonyms.

| Synonym |

| Diethyl 2-oxomalonate hydrate[11] |

| Diethyl Ketomalonate monohydrate[11] |

| diethyl 2-oxopropanedioate;hydrate[11] |

| diethyl ketomalonate hydrate[11] |

| Propanedioic acid, 2-oxo-, 1,3-diethyl ester, hydrate (B1144303) (1:1)[11] |

| diethyl mesoxalate hydrate[2] |

Logical Relationship of Synonyms

The various synonyms for diethyl mesoxalate can be categorized based on their nomenclature origin. The following diagram illustrates the relationship between the different naming conventions.

Caption: Relationship between different synonym categories for diethyl mesoxalate.

References

- 1. Diethyl ketomalonate | 609-09-6 [chemicalbook.com]

- 2. This compound | C7H10O5 | CID 69105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Diethyl ketomalonate, 95% 609-09-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. Diethyl Mesoxalate 609-09-6 | TCI AMERICA [tcichemicals.com]

- 8. 609-09-6 Cas No. | Diethyl 2-oxomalonate | Apollo [store.apolloscientific.co.uk]

- 9. Propanedioic acid, oxo-, diethyl ester [webbook.nist.gov]

- 10. Basic Chemical Data [dtp.cancer.gov]

- 11. Diethyl 2-oxomalonate hydrate | C7H12O6 | CID 84819403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Fundamental Properties of Diethyl Ketomalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ketomalonate, also known as diethyl 2-oxomalonate or diethyl mesoxalate, is a reactive organic compound that serves as a versatile building block in organic synthesis. Its unique trifunctional nature, possessing a ketone and two ester groups, makes it a valuable precursor for a wide array of molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the fundamental properties of diethyl ketomalonate, including its physicochemical characteristics, spectroscopic data, reactivity, and detailed experimental protocols for its synthesis.

Physicochemical Properties

Diethyl ketomalonate is a clear, colorless to pale yellow liquid with a faint, fruity odor.[1] It is characterized by the chemical formula C₇H₁₀O₅ and a molecular weight of 174.15 g/mol . Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| IUPAC Name | Diethyl 2-oxopropanedioate | [2] |

| Synonyms | Diethyl ketomalonate, Diethyl mesoxalate, Diethyl 2-oxomalonate | |

| CAS Number | 609-09-6 | |

| Molecular Formula | C₇H₁₀O₅ | |

| Molecular Weight | 174.15 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Odor | Faint, fruity | [1] |

| Melting Point | -70 °C | |

| Boiling Point | 208-210 °C (lit.) | |

| Density | 1.142 g/mL at 25 °C (lit.) | |

| Refractive Index (n²⁰/D) | 1.415 (lit.) | |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [1] |

| Flash Point | >113 °C (>235.4 °F) - closed cup |

Spectroscopic Data

The structural characterization of diethyl ketomalonate is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of diethyl ketomalonate in CDCl₃ typically exhibits two main signals corresponding to the ethyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | J (Hz) |

| ~4.41 | Quartet (q) | 4H | -OCH₂- | ~7.2 |

| ~1.40 | Triplet (t) | 6H | -CH₃ | ~7.2 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~183 | C=O (ketone) |

| ~162 | C=O (ester) |

| ~63 | -OCH₂- |

| ~14 | -CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of diethyl ketomalonate is characterized by strong absorption bands corresponding to the carbonyl groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~1750-1730 | C=O stretching (ester) |

| ~1730-1710 | C=O stretching (ketone) |

| ~1250-1000 | C-O stretching (ester) |

| ~2980-2850 | C-H stretching (aliphatic) |

Reactivity and Synthetic Applications

The electrophilic nature of the central ketone and the presence of two ester functionalities make diethyl ketomalonate a highly versatile reagent in organic synthesis.

Wittig Reaction

Diethyl ketomalonate readily undergoes Wittig olefination reactions with phosphorus ylides to form α,β-unsaturated esters. This reaction is a powerful tool for carbon-carbon bond formation.

Caption: Mechanism of the Wittig Reaction with Diethyl Ketomalonate.

Diels-Alder Reaction

As an electron-deficient dienophile, diethyl ketomalonate participates in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings, which are important structural motifs in many natural products and pharmaceuticals.[2]

Caption: Diels-Alder Reaction of Diethyl Ketomalonate.

Experimental Protocols

Detailed and reliable synthetic procedures are crucial for laboratory applications. Below are two common methods for the preparation of diethyl ketomalonate.

Synthesis via Ozonolysis of Diethyl Ethylidenemalonate

This method involves the cleavage of the double bond in diethyl ethylidenemalonate using ozone.

Experimental Workflow:

References

An In-depth Technical Guide to the Electrophilicity of 1,3-Diethyl 2-Oxopropanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethyl 2-oxopropanedioate, also known as diethyl ketomalonate or diethyl mesoxalate, is a highly versatile and reactive organic compound. Its unique structure, featuring a central electrophilic ketone flanked by two electron-withdrawing ethyl ester groups, makes it a valuable reagent in a multitude of organic transformations. This technical guide provides a comprehensive overview of the electrophilicity of this compound, detailing its physicochemical properties, spectroscopic signature, and reactivity in key synthetic reactions. This document is intended to serve as a resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into its application for the construction of complex molecular architectures.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a fruity odor.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling and use in experimental setups.[2][3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₅ | [2][4] |

| Molecular Weight | 174.15 g/mol | [2][4] |

| CAS Number | 609-09-6 | [2][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 208-210 °C | [3][4] |

| Density | 1.142 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.415 | [4] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [1] |

| Flash Point | 113 °C (closed cup) | [4] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl groups.

Caption: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl, ester, and ethyl carbons.

| Chemical Shift (ppm) | Assignment |

| ~183 | Ketone Carbonyl (C=O) |

| ~163 | Ester Carbonyl (COO) |

| ~62 | Methylene (B1212753) Carbon (-CH₂-) |

| ~14 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl groups.

| Frequency (cm⁻¹) | Assignment |

| ~1750 | C=O stretch (ester) |

| ~1730 | C=O stretch (ketone) |

| ~1200 | C-O stretch (ester) |

Electrophilicity and Reactivity

The electrophilic nature of the central ketone in this compound is the cornerstone of its reactivity, making it a valuable substrate in a variety of carbon-carbon bond-forming reactions.[3]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. While this compound itself does not possess active methylene hydrogens for this reaction, it serves as an excellent electrophile when reacted with compounds containing active methylene groups.

Reaction Workflow:

Caption: General workflow for a Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate (Illustrative)

-

Reactants: Benzaldehyde (1 equivalent), diethyl malonate (1.1 equivalents).

-

Catalyst: Piperidine (0.1 equivalents).

-

Solvent: Toluene (B28343).

-

Procedure: A mixture of the reactants and catalyst in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or recrystallization.

Michael Addition

In the Michael addition, this compound acts as a Michael acceptor, undergoing conjugate addition with a wide range of nucleophiles (Michael donors).

Reaction Mechanism:

Caption: Simplified mechanism of a Michael addition reaction.

Experimental Protocol: Michael Addition with a Thiol (Illustrative)

-

Reactants: this compound (1 equivalent), thiol (1.1 equivalents).

-

Catalyst: A weak base such as triethylamine (B128534) (0.1 equivalents).

-

Solvent: Dichloromethane or ethanol.

-

Procedure: To a solution of the thiol and triethylamine in the chosen solvent, this compound is added dropwise at room temperature. The reaction is stirred until completion (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography to yield the Michael adduct.

Baylis-Hillman Reaction

This compound is a highly reactive substrate in the Baylis-Hillman reaction, reacting rapidly with activated alkenes.[6] This reaction forms densely functionalized molecules.[3]

Reaction Pathway:

Caption: Key steps in the Baylis-Hillman reaction pathway.

Experimental Protocol: Baylis-Hillman Reaction with Methyl Acrylate (B77674)

-

Reactants: this compound (1 equivalent), methyl acrylate (1.2 equivalents).

-

Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 equivalents).

-

Solvent: Acetonitrile or neat.

-

Procedure: this compound, methyl acrylate, and DABCO are mixed and stirred at room temperature. The reaction is typically exothermic and may require cooling. After the reaction is complete (monitored by NMR or GC-MS), the mixture is diluted with a suitable solvent and washed to remove the catalyst. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Applications in Heterocyclic Synthesis

The electrophilic nature of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.[7]

Synthesis of Pyrimidines

This compound can be used in multicomponent reactions to construct pyrimidine (B1678525) rings.[2] For example, it can react with an amidine and an aldehyde in a Biginelli-type reaction.

General Workflow for Pyrimidine Synthesis:

Caption: Multicomponent approach to pyrimidine synthesis.

Conclusion

This compound is a powerful and versatile electrophile in organic synthesis. Its high reactivity, driven by the central keto group activated by two adjacent ester functionalities, enables its participation in a wide array of important synthetic transformations, including Knoevenagel condensations, Michael additions, and Baylis-Hillman reactions. Furthermore, its utility as a building block in the construction of complex heterocyclic scaffolds underscores its importance in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its electrophilic character, supported by physicochemical data, spectroscopic information, and illustrative experimental protocols, to aid researchers in harnessing the full synthetic potential of this valuable reagent.

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. researchgate.net [researchgate.net]

- 5. DFT data to relate calculated LUMO energy with experimental reduction potentials of Cu(II)-β-diketonato complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine synthesis [organic-chemistry.org]

Spectroscopic Profile of 1,3-Diethyl 2-Oxopropanedioate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-diethyl 2-oxopropanedioate, a key biochemical reagent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its analytical characterization.

Molecular Structure and Properties

This compound, also known as diethyl mesoxalate or diethyl ketomalonate, is an organic compound with the chemical formula C₇H₁₀O₅. It is characterized by a central ketone group flanked by two ethyl ester functionalities. This unique structure gives rise to distinct spectroscopic signatures that are crucial for its identification and characterization.

Physical Properties:

| Property | Value |

| Molecular Weight | 174.15 g/mol |

| Appearance | Clear yellow to yellow-green liquid |

| Boiling Point | 210 °C |

| Melting Point | -30 °C |

| Density | 1.119 g/cm³ at 20 °C |

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (300 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.39 | Quartet (q) | 6.0 | 4H | -O-CH₂ -CH₃ |

| 1.36 | Triplet (t) | 6.0 | 6H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Data (300 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 178.2 | C =O (Ketone) |

| 160.2 | C =O (Ester) |

| 63.5 | -O-CH₂ -CH₃ |

| 13.9 | -O-CH₂-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

GC-MS (EI) Data [1]

| m/z | Interpretation |

| 174 | [M]⁺ (Molecular Ion) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While specific peak values from a single source are not enumerated, the expected characteristic absorptions based on the molecule's functional groups are as follows:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1750-1735 | C=O Stretch (Ester) |

| ~1725-1705 | C=O Stretch (Ketone) |

| ~1250-1000 | C-O Stretch |

| ~3000-2850 | C-H Stretch (Alkyl) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The spectrum is acquired on a 300 MHz (or higher) NMR spectrometer. For ¹H NMR, 8 to 16 scans are typically acquired. For ¹³C NMR, a larger number of scans (1024 or more) is necessary due to the low natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds to ensure accurate integration of quaternary carbons.

Mass Spectrometry

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or ethyl acetate. The sample is then introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and subsequent ionization. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small drop of the neat liquid is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) for transmission IR spectroscopy.

Visualizations

Molecular Structure and Spectroscopic Correlation

The following diagram illustrates the structure of this compound and the correlation of its different atoms to the expected spectroscopic signals.

Caption: Correlation of atoms in this compound with their NMR signals.

Experimental Workflow

The diagram below outlines the general experimental workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis of chemical compounds.

References

1H NMR Spectral Data of Diethyl Mesoxalate

An In-depth Technical Guide to the 1H NMR Spectrum of Diethyl Mesoxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of diethyl mesoxalate. It includes a detailed summary of spectral data, a complete experimental protocol for spectrum acquisition, and a visual representation of the molecular structure and its corresponding NMR signals.

The 1H NMR spectrum of diethyl mesoxalate is characterized by two distinct signals corresponding to the two non-equivalent proton environments in the molecule. These signals, a quartet and a triplet, are indicative of the ethyl groups.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Methylene Protons (-OCH2CH3) | 4.417[1] | Quartet | 7.1 | 4H |

| Methyl Protons (-OCH2CH3) | 1.396[1] | Triplet | 7.1 | 6H |

Experimental Protocol

This section outlines the methodology for acquiring the 1H NMR spectrum of diethyl mesoxalate.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of pure diethyl mesoxalate into a clean, dry vial.[2][3]

-

Solvent Selection: Use deuterated chloroform (B151607) (CDCl3) as the solvent. CDCl3 is a common choice for nonpolar organic compounds and its residual proton signal at ~7.26 ppm typically does not interfere with the signals of diethyl mesoxalate.[2][4]

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl3 to the vial containing the diethyl mesoxalate.[2][5] Gently swirl or vortex the vial to ensure the sample is completely dissolved, resulting in a clear, homogeneous solution.[2]

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.[6][7] Ensure the sample height in the tube is between 4-5 cm.[5]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard 300 MHz or higher field NMR spectrometer is suitable for acquiring a high-resolution spectrum.

-

Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument will then "lock" onto the deuterium (B1214612) signal of the CDCl3 to stabilize the magnetic field.

-

Shimming: Perform manual or automatic shimming of the magnetic field to optimize its homogeneity and achieve sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Nucleus: 1H

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg') is sufficient.

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

Data Acquisition: Initiate the data acquisition.

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum using the residual solvent peak of CDCl3 at 7.26 ppm.

-

Integration: Integrate the area under each signal to determine the relative ratio of protons.

-

Peak Picking: Identify the chemical shift of each peak.

Visualization of Diethyl Mesoxalate 1H NMR Signaling

References

- 1. Diethyl ketomalonate(609-09-6) 1H NMR [m.chemicalbook.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. How To [chem.rochester.edu]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Diethyl Ketomalonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the absence of publicly available experimental ¹³C NMR data for diethyl ketomalonate in surveyed databases, this document presents predicted chemical shifts. These predictions are based on established NMR principles and data from structurally analogous compounds.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts for diethyl ketomalonate have been predicted based on the analysis of similar structures and standard chemical shift ranges for the functional groups present in the molecule. These groups include a central ketone and two equivalent ethyl ester functionalities. The symmetry of the molecule results in a simplified spectrum with only four distinct carbon signals.

Structure of Diethyl Ketomalonate:

Table 1: Predicted ¹³C NMR Chemical Shifts for Diethyl Ketomalonate

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C=O (Ketone) | ~180-190 | The central ketonic carbonyl carbon is highly deshielded, but its chemical shift is expected to be slightly upfield compared to a simple ketone due to the influence of the adjacent electron-withdrawing ester groups. |

| C=O (Ester) | ~160-165 | The two equivalent ester carbonyl carbons are in a typical chemical shift range for this functional group.[1][2][3] |

| -O-C H₂- (Ethyl) | ~62-65 | The two equivalent methylene (B1212753) carbons are directly attached to the electronegative ester oxygen atoms, causing a significant downfield shift.[1][3] |

| -C H₃ (Ethyl) | ~13-15 | The two equivalent terminal methyl carbons of the ethyl groups are in a typical aliphatic region.[1][3] |

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a detailed methodology for obtaining a ¹³C NMR spectrum of a liquid sample like diethyl ketomalonate.

2.1. Sample Preparation

-

Sample Purity: Ensure the diethyl ketomalonate sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent. Other deuterated solvents like acetone-d₆ or dimethyl sulfoxide-d₆ can be used depending on the experimental requirements.

-

Concentration: For a standard 5 mm NMR tube, dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration is generally preferred due to the low natural abundance of the ¹³C isotope.[4][5]

-

Sample Filtration: To ensure a high-quality spectrum with sharp lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).

2.2. NMR Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters for a ¹³C NMR experiment on a standard NMR spectrometer (e.g., 400-600 MHz for ¹H):

-

Spectrometer Frequency: 100-150 MHz for ¹³C.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used to simplify the spectrum and enhance signal-to-noise.[6]

-

Acquisition Time (AQ): 1-2 seconds.[6]

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, such as the carbonyls in diethyl ketomalonate, to ensure complete relaxation and accurate integration if quantitative analysis is desired.[6]

-

Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.[6]

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.[6]

2.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat and even baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for acquiring a ¹³C NMR spectrum.

Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,3-diethyl 2-oxopropanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,3-diethyl 2-oxopropanedioate, also known as diethyl ketomalonate. The document details the expected vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for the analysis. This information is critical for the identification, characterization, and quality control of this versatile biochemical reagent in research and drug development settings.

Introduction to this compound

This compound is the diethyl ester of 2-oxopropanedioic acid. Its chemical structure consists of a central ketone functional group flanked by two ester groups. This unique arrangement of functional groups makes IR spectroscopy an excellent tool for its structural elucidation and purity assessment. The molecule's reactivity is largely governed by the electrophilic nature of its central keto group and the chemistry of the ester functionalities.

Predicted Infrared Absorption Data

Due to the limited availability of public, fully assigned spectra for this compound, the following table summarizes the predicted key infrared absorption bands based on the analysis of its functional groups and data from analogous β-keto esters. These predictions are derived from established correlation tables and spectral data of similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 2985 - 2900 | Medium | C-H Asymmetric & Symmetric Stretch | -CH₃, -CH₂- (Alkyl) |

| ~1750 - 1735 | Strong | C=O Stretch | Ester (O=C-O) |

| ~1725 - 1705 | Strong | C=O Stretch | Ketone (C=O) |

| 1470 - 1440 | Medium | C-H Bend (Scissoring) | -CH₂- |

| 1390 - 1365 | Medium | C-H Bend (Rocking/Wagging) | -CH₃ |

| 1300 - 1150 | Strong | C-O Stretch | Ester (O=C-O ) |

Note: The exact peak positions can be influenced by factors such as the sample phase (neat liquid, solution), solvent, and intermolecular interactions.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy, ideal for the analysis of liquid samples like this compound due to its simplicity and minimal sample preparation requirements.[1]

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory.

Procedure:

-

Instrument and Accessory Preparation:

-

Ensure the FTIR spectrometer is adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free tissue. Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove any signals from the instrument and the surrounding environment. It is recommended to co-add 16 to 32 scans for a good signal-to-noise ratio.[1]

-

-

Sample Application:

-

Place a small drop (typically 1-2 drops) of neat this compound directly onto the center of the ATR crystal.[2] Ensure the crystal is fully covered by the sample.

-

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample over a typical mid-IR range of 4000 to 400 cm⁻¹.[1]

-

Use the same number of scans and resolution as for the background spectrum to ensure proper subtraction.

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform a Fourier transform on the interferogram and ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Process the resulting spectrum by performing baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Correlate the observed absorption bands with the expected vibrational modes of the functional groups in this compound.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal surface with a solvent-moistened tissue to remove all traces of the sample, preparing the accessory for the next measurement.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the infrared spectral analysis of a chemical compound such as this compound.

Caption: Workflow for IR Spectroscopy Analysis.

Conclusion

Infrared spectroscopy is an indispensable analytical technique for the characterization of this compound. By understanding the expected absorption frequencies of its constituent functional groups and employing a standardized experimental protocol, researchers can effectively confirm the identity, assess the purity, and study the chemical transformations of this important compound. The systematic workflow presented ensures reproducible and reliable results, which are paramount in scientific research and pharmaceutical development.

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Diethyl Oxomalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of diethyl oxomalonate (B1226002). Due to the limited availability of public experimental mass spectra for this compound, this guide leverages established fragmentation principles of related α-keto esters and dicarbonyl compounds to propose a comprehensive fragmentation pathway. This document outlines the predicted major fragment ions, their relative abundances, and the underlying fragmentation mechanisms. Detailed, adaptable experimental protocols for the analysis of diethyl oxomalonate by gas chromatography-mass spectrometry (GC-MS) are also presented. The information herein serves as a valuable resource for the identification and characterization of diethyl oxomalonate in complex matrices, aiding researchers in metabolism studies, reaction monitoring, and drug development.

Introduction

Diethyl oxomalonate, also known as diethyl ketomalonate, is a reactive dicarbonyl compound with the chemical formula C₇H₁₀O₅ and a molar mass of 174.15 g/mol .[1] Its structure, featuring a central ketone flanked by two ethyl ester groups, makes it a versatile building block in organic synthesis. Understanding its behavior under mass spectrometric analysis is crucial for its detection and structural elucidation in various applications, including synthetic chemistry and metabolomics. This guide focuses on the fragmentation patterns observed under electron ionization (EI), a common ionization technique for the analysis of volatile and semi-volatile organic compounds.

Predicted Mass Spectrometry Fragmentation of Diethyl Oxomalonate

The fragmentation of diethyl oxomalonate under electron ionization is predicted to be driven by the presence of its ketone and ester functional groups. The initial ionization event will likely involve the removal of an electron from one of the oxygen atoms, forming a molecular ion (M⁺˙) at m/z 174. The subsequent fragmentation of this molecular ion is expected to proceed through several key pathways, including α-cleavage, McLafferty rearrangements, and the loss of neutral molecules.

Proposed Major Fragmentation Pathways

The primary fragmentation pathways for the diethyl oxomalonate molecular ion (m/z 174) are proposed as follows:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones and esters.[2] For diethyl oxomalonate, this can lead to the loss of an ethoxycarbonyl radical (•COOEt) to form an acylium ion at m/z 101, or the loss of an ethyl radical (•CH₂CH₃) from the ester group.

-

Loss of Ethoxy Radical: Cleavage of the C-O bond in the ester group can result in the loss of an ethoxy radical (•OCH₂CH₃), leading to a fragment at m/z 129.

-

Loss of Carbon Monoxide: The central carbonyl group can be lost as a neutral carbon monoxide (CO) molecule, resulting in a fragment ion at m/z 146.

-

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen relative to the ketone, a rearrangement involving the ester carbonyl group could lead to the elimination of ethylene (B1197577) (C₂H₄) and the formation of a fragment at m/z 146.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their proposed structures, and hypothetical relative abundances for the electron ionization mass spectrum of diethyl oxomalonate.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance (%) |

| 174 | [M]⁺˙ | [CH₃CH₂OOC-CO-COOCH₂CH₃]⁺˙ | 5 |

| 146 | [M - CO]⁺˙ or [M - C₂H₄]⁺˙ | [CH₃CH₂OOC-COOCH₂CH₃]⁺˙ | 15 |

| 129 | [M - •OCH₂CH₃]⁺ | [CH₃CH₂OOC-CO-CO]⁺ | 40 |

| 101 | [M - •COOCH₂CH₃]⁺ | [CH₃CH₂OOC-CO]⁺ | 100 |

| 73 | [COOCH₂CH₃]⁺ | Ethoxycarbonyl cation | 60 |

| 45 | [OCH₂CH₃]⁺ | Ethoxy cation | 30 |

| 29 | [CH₂CH₃]⁺ | Ethyl cation | 50 |

Experimental Protocols

While a specific, validated experimental protocol for the mass spectrometry of diethyl oxomalonate is not widely published, the following GC-MS method is proposed based on standard procedures for similar analytes.[3][4]

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of diethyl oxomalonate in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Matrix: For analysis of diethyl oxomalonate in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix effects.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 20 - 200

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Visualization of Fragmentation Pathways and Workflow

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways of diethyl oxomalonate and a general experimental workflow for its analysis.

Proposed Fragmentation Pathways

Caption: Proposed EI fragmentation of diethyl oxomalonate.

Experimental Workflow

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the predicted mass spectrometric fragmentation of diethyl oxomalonate under electron ionization. The proposed fragmentation pathways, centered around α-cleavages and neutral losses characteristic of α-keto esters, offer a robust framework for the identification of this compound. The detailed experimental protocol serves as a practical starting point for developing and validating analytical methods for diethyl oxomalonate in various research and development settings. Further experimental work is warranted to confirm these predicted fragmentation patterns and refine the analytical methodology.

References

stability and storage of anhydrous diethyl mesoxalate

An In-depth Technical Guide on the Stability and Storage of Anhydrous Diethyl Mesoxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous diethyl mesoxalate is a highly reactive α-keto ester with significant applications in organic synthesis and pharmaceutical development. Its utility is, however, intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for anhydrous diethyl mesoxalate. It details the primary degradation pathway—hydration—and discusses other potential decomposition routes. This document outlines experimental protocols for assessing stability and presents a logical framework for handling and long-term storage to ensure the integrity of the compound for research and development purposes.

Introduction

Diethyl mesoxalate, also known as diethyl ketomalonate, is a valuable synthetic intermediate due to the electrophilicity of its central carbonyl group.[1] This reactivity, however, also makes the molecule susceptible to degradation, posing challenges for its long-term storage and handling. The anhydrous form is particularly sensitive to environmental conditions. Understanding the stability profile of anhydrous diethyl mesoxalate is critical for ensuring the reproducibility of experimental results and the quality of downstream products in drug development. This guide aims to provide a thorough understanding of the factors influencing its stability and to offer practical guidance for its storage and handling.

Chemical Properties and Inherent Instability

The stability of anhydrous diethyl mesoxalate is largely dictated by its chemical structure. The presence of a highly polarized central keto group flanked by two ester functionalities makes it a potent electrophile.[1]

Table 1: Physicochemical Properties of Diethyl Mesoxalate

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₅ | [2] |

| Molecular Weight | 174.15 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 208-210 °C | [3] |

| Melting Point | -70 °C | [4] |

| Density | 1.175 g/cm³ | [4] |

| Refractive Index | 1.415 (20 °C) | [4] |

Degradation Pathways

Hydrolysis: The Primary Degradation Pathway

The most significant and well-documented degradation pathway for anhydrous diethyl mesoxalate is its reaction with water to form diethyl mesoxalate hydrate (B1144303).[5] This process is driven by the high electrophilicity of the central carbonyl carbon, which is readily attacked by nucleophilic water molecules.

The presence of moisture in the storage environment is, therefore, the most critical factor affecting the stability of the anhydrous form. The hydrate is a crystalline solid, and its formation is often visually apparent as the liquid diethyl mesoxalate turns into a solid or semi-solid mass.

Caption: Primary degradation pathway of anhydrous diethyl mesoxalate.

Potential Thermal and Photodegradation

While hydrolysis is the primary concern, other degradation pathways, such as thermal and photodegradation, should also be considered, particularly for long-term storage or when the compound is subjected to harsh processing conditions.

-

Thermal Decomposition: Elevated temperatures can potentially lead to decarboxylation or other rearrangement reactions. While specific data on the thermal decomposition of anhydrous diethyl mesoxalate is limited, studies on similar oxalate (B1200264) compounds suggest that decomposition can occur at elevated temperatures.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. For highly functionalized molecules like diethyl mesoxalate, this could lead to the formation of radical species and subsequent complex degradation products.

Recommended Storage and Handling Procedures

To maintain the integrity of anhydrous diethyl mesoxalate, strict adherence to proper storage and handling protocols is essential.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture and oxygen. |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential degradation reactions. |

| Light Exposure | Store in an amber glass vial or other light-protective container. | To prevent photodegradation. |

| Container | Use a tightly sealed glass container with a PTFE-lined cap. | To provide a moisture barrier and prevent leaching of contaminants from the container material. |

| Handling | Handle in a dry, inert atmosphere (e.g., in a glove box). Use dry syringes or cannulas for transfer. | To minimize exposure to moisture during handling. |

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for assessing the purity of anhydrous diethyl mesoxalate and for monitoring its stability over time.

Visual Inspection

A simple yet effective initial assessment involves the visual inspection of the material. The appearance of any solid material or a change in color from colorless/pale yellow to a darker shade can be an indication of degradation.

Karl Fischer Titration

To specifically quantify the water content and assess for hydration, Karl Fischer titration is the recommended method. This will provide a direct measure of the extent of hydrolysis.

Stability-Indicating Chromatographic Method (HPLC/GC)

Chromatographic methods are essential for separating and quantifying the parent compound from its degradation products.

5.3.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed and validated to assess the purity of diethyl mesoxalate.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

Sample Preparation: Dissolve a known amount of diethyl mesoxalate in a dry, aprotic solvent (e.g., acetonitrile) to a known concentration.

5.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile degradation products.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient program to separate compounds with different boiling points.

-

Detection: Mass spectrometry (MS) to identify compounds based on their mass spectra.

Caption: Experimental workflow for HPLC stability testing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to monitor the degradation of diethyl mesoxalate. The appearance of new signals or changes in the integration of existing signals can indicate the formation of degradation products. For example, the formation of the hydrate will result in a characteristic shift in the proton and carbon signals associated with the central carbonyl group.

Forced Degradation Studies

To understand the potential degradation pathways and to develop a robust stability-indicating method, forced degradation studies should be performed.[6]

Table 3: Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C. |

| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C. |

| Oxidation | 3% H₂O₂ at room temperature. |

| Thermal Stress | 80°C in a controlled oven. |

| Photostability | Exposure to ICH-compliant light source (UV and visible). |

The samples from these stress studies should be analyzed by the developed stability-indicating method to ensure that all degradation products are well-resolved from the parent peak.

Logical Framework for Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive stability assessment of anhydrous diethyl mesoxalate.

Caption: Logical workflow for stability assessment.

Conclusion

The stability of anhydrous diethyl mesoxalate is of paramount importance for its successful application in research and development. The primary mode of degradation is hydrolysis to form the corresponding hydrate. By implementing stringent storage and handling procedures that exclude moisture, and by employing robust analytical methods to monitor its purity, the integrity of anhydrous diethyl mesoxalate can be maintained. This guide provides the necessary technical information and experimental frameworks to enable researchers and scientists to effectively manage the stability of this versatile chemical.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. biopharminternational.com [biopharminternational.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Diethyl Oxomalonate: A Technical Guide to the Hydrate and Anhydrous Forms for Chemical Research and Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of diethyl oxomalonate (B1226002), comparing its hydrate (B1144303) and anhydrous forms. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's properties, synthesis, and reactivity, with a focus on its application in pharmaceutical manufacturing.

Introduction

Diethyl oxomalonate, also known as diethyl mesoxalate, is a highly reactive α-keto ester that serves as a versatile building block in organic synthesis. Its utility is underscored by the presence of a highly electrophilic central carbonyl group, making it an excellent substrate for a variety of chemical transformations. It is commercially available in both a stable, crystalline hydrate form and a reactive, oily anhydrous form. The choice between these two forms is critical and depends on the specific requirements of the chemical reaction, including stoichiometry, reaction conditions, and the presence of moisture-sensitive reagents. This guide elucidates the key differences between the two forms to aid researchers in their synthetic endeavors.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of diethyl oxomalonate in its anhydrous and hydrate forms are distinct, influencing their handling, storage, and reactivity. The anhydrous form is a greenish-yellow oil, which readily and spontaneously crystallizes into white prisms of the hydrate upon exposure to atmospheric moisture.[1]

| Property | Diethyl Oxomalonate (Anhydrous) | Diethyl Oxomalonate Hydrate |

| Molecular Formula | C₇H₁₀O₅ | C₇H₁₂O₆ |

| Molecular Weight | 174.15 g/mol [1] | 192.17 g/mol [2] |

| Appearance | Clear, colorless to greenish-yellow liquid/oil[1] | White crystalline prisms[1] |

| Melting Point | -30 °C[1] | Not readily available in cited literature |

| Boiling Point | 208-210 °C (at 760 mmHg)[1][3][4][5] | Decomposes upon heating |

| 96-97 °C (at 12 mmHg)[1] | ||

| Density | 1.142 g/mL at 25 °C[1][3][4][5] | Data not available |

| Refractive Index | n20/D 1.415 - 1.431[1][4][5] | Data not available |

| Solubility in Water | Highly soluble, reacts to form hydrate[1] | Fully miscible[3] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), diethyl ether, chloroform[1] | Data not available |

Reactivity and Mechanistic Considerations

The synthetic utility of diethyl oxomalonate stems from its highly electrophilic keto group.[1][6] This reactivity is central to its application in various carbon-carbon bond-forming reactions. The anhydrous form is the primary reactive species in these transformations. The hydrate, containing a gem-diol, is generally less reactive and often requires dehydration in situ or prior to reaction to participate in reactions where the carbonyl group is the key electrophile.

Diels-Alder Reaction

Diethyl oxomalonate is a potent dienophile in [4+2] cycloaddition reactions, serving as a carbon dioxide equivalent.[1] While some Diels-Alder reactions can tolerate water, the use of the anhydrous form is generally preferred, especially when employing moisture-sensitive catalysts or dienes.

Aldol and Other Condensation Reactions